REACTION_SMILES
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[Br:12][CH2:13][CH2:14][OH:15].[C:16](=[O:17])([O-:18])[O-:19].[CH2:26]([OH:27])[CH3:28].[CH3:22][C:23](=[O:24])[CH3:25].[K+:20].[K+:21].[O:1]=[CH:2][c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([OH:9])[cH:10][cH:11]1>>[O:1]=[CH:2][c:3]1[cH:4][c:5]([O:6][CH3:7])[c:8]([O:9][CH2:13][CH2:14][OH:15])[cH:10][cH:11]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C=O)ccc1O
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Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)ccc1OCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |